2'-Deoxyuridine-5'-triphosphate trisodium salt

描述

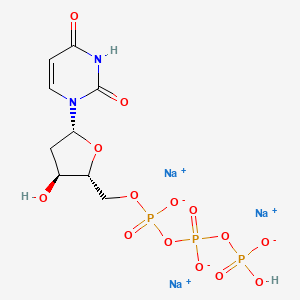

2’-Deoxyuridine-5’-triphosphate trisodium salt is a nucleotide analog that plays a crucial role in various biochemical and molecular biology processes. It is composed of a deoxyribose sugar linked to a uracil base and three phosphate groups, with sodium ions stabilizing the structure. This compound is particularly significant in DNA synthesis and repair mechanisms.

作用机制

Target of Action

The primary target of 2’-Deoxyuridine-5’-triphosphate trisodium salt (dUTP) is the enzyme deoxyuridine 5’-triphosphate nucleotidohydrolase, also known as dUTPase . This enzyme plays a crucial role in DNA synthesis and repair, protecting cells from the incorporation of dUTP into DNA .

Mode of Action

dUTP interacts with dUTPase, which suppresses the incorporation of dUTP into DNA . The enzyme converts dUTP to 2’-deoxyuridine 5’-monophosphate (dUMP), preventing the misincorporation of uracil into DNA .

Biochemical Pathways

dUTP is a key intermediate in the pyrimidine nucleotide biosynthesis pathway . The conversion of dUTP to dUMP by dUTPase is a critical step in this pathway, ensuring the fidelity of DNA synthesis and repair . Misincorporation of uracil into DNA can lead to DNA damage and genomic instability .

Pharmacokinetics

It is known that dutp is soluble in water , suggesting it could be readily absorbed and distributed in the body. The metabolism of dUTP involves its conversion to dUMP by dUTPase .

Result of Action

The action of dUTP and dUTPase prevents the misincorporation of uracil into DNA, thereby maintaining genomic stability . This is crucial for normal cell function and preventing diseases like cancer, which can arise from genomic instability .

Action Environment

The action of dUTP is influenced by various environmental factors. For instance, the activity of dUTPase can be affected by temperature . Moreover, the presence of oxidizing agents could potentially affect the stability of dUTP . Therefore, the efficacy of dUTP in DNA synthesis and repair can be influenced by these environmental conditions.

生化分析

Biochemical Properties

2’-Deoxyuridine-5’-triphosphate trisodium salt plays a significant role in biochemical reactions. It is used in conjunction with uracil DNA glycosylase to prevent carryover contamination in PCR . The compound is substituted for dTTP in the PCR reaction . It is used to study the distribution, specificity, and kinetics of deoxyuridine 5’-triphosphate nucleotidohydrolases (dUTPase, EC 3.6.1.23) . dUTPase are important enzymes that protect cells from the incorporation of 2’-Deoxyuridine-5’-triphosphate trisodium salt into DNA .

Cellular Effects

The effects of 2’-Deoxyuridine-5’-triphosphate trisodium salt on various types of cells and cellular processes are profound. It influences cell function by preventing carryover contamination in PCR . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2’-Deoxyuridine-5’-triphosphate trisodium salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is substituted for dTTP in the PCR reaction, which helps to study the distribution, specificity, and kinetics of deoxyuridine 5’-triphosphate nucleotidohydrolases .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2’-Deoxyuridine-5’-triphosphate trisodium salt may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of 2’-Deoxyuridine-5’-triphosphate trisodium salt vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2’-Deoxyuridine-5’-triphosphate trisodium salt is involved in metabolic pathways . It interacts with enzymes or cofactors and could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

2’-Deoxyuridine-5’-triphosphate trisodium salt is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2’-Deoxyuridine-5’-triphosphate trisodium salt and any effects on its activity or function are essential . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 2’-Deoxyuridine-5’-triphosphate trisodium salt typically involves two main steps:

Synthesis of 2’-Deoxyuridine: This can be achieved through chemical synthesis or enzymatic methods. The chemical synthesis often involves the reaction of uridine with a deoxyribose donor under specific conditions to yield 2’-deoxyuridine.

Phosphorylation: The 2’-deoxyuridine is then phosphorylated using a phosphorylating agent such as triethyl phosphate to form 2’-deoxyuridine-5’-triphosphate.

Industrial Production Methods

Industrial production of 2’-Deoxyuridine-5’-triphosphate trisodium salt follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated systems to control temperature, pH, and other critical parameters.

化学反应分析

Types of Reactions

2’-Deoxyuridine-5’-triphosphate trisodium salt primarily undergoes hydrolysis and substitution reactions. It is also involved in enzymatic reactions where it serves as a substrate or inhibitor.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 2’-deoxyuridine-5’-monophosphate (dUMP) and inorganic pyrophosphate, which are crucial intermediates in nucleotide metabolism .

科学研究应用

2’-Deoxyuridine-5’-triphosphate trisodium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions to study nucleotide interactions and mechanisms.

Biology: Plays a role in DNA synthesis and repair, making it essential for studying genetic processes and mutations.

Medicine: Utilized in diagnostic assays and therapeutic research, particularly in understanding and treating genetic disorders.

Industry: Employed in the production of diagnostic kits and reagents for molecular biology research

相似化合物的比较

Similar Compounds

2’-Deoxycytidine-5’-triphosphate (dCTP): A cytidine analog used in DNA synthesis.

Thymidine-5’-triphosphate (dTTP): A thymidine analog that is a natural substrate for DNA polymerases.

Uridine-5’-triphosphate (UTP): A uridine analog involved in RNA synthesis.

Uniqueness

2’-Deoxyuridine-5’-triphosphate trisodium salt is unique due to its ability to substitute for thymidine triphosphate in DNA synthesis, which can be exploited in various molecular biology techniques to prevent contamination and study DNA repair mechanisms. Its role in maintaining DNA integrity through the action of dUTPase further highlights its importance in cellular processes .

生物活性

2'-Deoxyuridine-5'-triphosphate trisodium salt (dUTP) is a nucleotide that plays a crucial role in various biological processes, particularly in DNA synthesis and repair. This compound is widely used in molecular biology applications, including polymerase chain reaction (PCR), where it serves as a substrate for DNA polymerases. Understanding the biological activity of dUTP is essential for its effective application in research and clinical settings.

- Molecular Formula : C₉H₁₃N₂Na₂O₁₄P₃

- Molecular Weight : 512.105 g/mol

- Density : 2.01 g/cm³

- Solubility : Soluble in water

- CAS Number : 102814-08-4

Role in DNA Synthesis and Repair

dUTP is integral to DNA replication and repair mechanisms. It is incorporated into DNA by DNA polymerases during replication. However, its incorporation can lead to mutations if not properly regulated, as dUTP is normally not present in DNA. Therefore, cells utilize enzymes such as uracil-DNA glycosylase to remove uracil from DNA, preventing potential mutagenesis.

Enzymatic Interactions

-

dUTPase Activity :

- dUTPase (EC 3.6.1.23) hydrolyzes dUTP to dUMP and inorganic phosphate, thus preventing the incorporation of uracil into DNA.

- The regulation of dUTP levels is critical for maintaining genomic integrity.

-

PCR Applications :

- In PCR, dUTP can be used instead of deoxythymidine triphosphate (dTTP) to prevent contamination from previous reactions through the action of uracil-DNA glycosylase, which removes uracil from newly synthesized strands.

Antiviral and Antimicrobial Properties

Research indicates that dUTP exhibits antiviral properties against various viruses by inhibiting their replication processes. For instance, studies have shown that dUTP can interfere with the replication of HIV and other viral pathogens by disrupting their nucleic acid synthesis pathways .

Case Study 1: Inhibition of Viral Replication

A study demonstrated that the incorporation of dUTP into viral RNA could significantly inhibit the replication of HIV, suggesting its potential as a therapeutic agent in antiviral strategies .

Case Study 2: Role in Cancer Research

In cancer research, dUTP's ability to induce apoptosis in cancer cells has been explored. It was found that elevated levels of dUTP could lead to increased uracil incorporation into DNA, triggering cellular stress responses and apoptosis .

Data Table: Biological Activities of dUTP

| Biological Activity | Description |

|---|---|

| DNA Synthesis | Acts as a substrate for DNA polymerases during replication |

| DNA Repair | Prevents uracil incorporation through dUTPase activity |

| Antiviral Activity | Inhibits replication of viruses such as HIV |

| Induction of Apoptosis | Elevated levels can trigger apoptosis in cancer cells |

属性

IUPAC Name |

trisodium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O14P3.3Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRBIYZSADNSZMR-MILVPLDLSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2Na3O14P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。